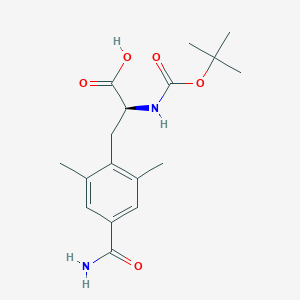
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid
説明
The compound (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid is a chiral molecule that is structurally related to amino acids and is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might otherwise affect it. The compound also features a carbamoyl group and a phenyl ring with two methyl substituents, which may influence its physical and chemical properties.
Synthesis Analysis
The synthesis of related Boc-protected amino acid derivatives has been demonstrated in the literature. For instance, a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine was achieved from L-aspartic acid, involving steps such as methylation, reduction, protection with di-tert-butyl dicarbonate, and mesylation, followed by reaction with benzylamine and hydrogenolysis, yielding the target compound in 65% overall yield . Another study reported the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the biosynthesis of Biotin, from L-cystine in a 67% overall yield through esterification, amine protection, and thiol protection . These methods highlight the versatility of Boc-protected amino acid derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of a Boc group, which is a bulky and sterically demanding moiety. This group not only protects the amino functionality but also influences the overall three-dimensional structure of the molecule. The presence of additional functional groups, such as carbamoyl or thioester, can further affect the molecule's reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
Boc-protected amino acid derivatives are involved in various chemical reactions, particularly in the synthesis of peptides and other biologically active molecules. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent coupling reactions. The presence of other functional groups, such as carbamoyl or thioester, provides additional sites for chemical transformations, enabling the synthesis of complex molecules with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acid derivatives are influenced by their molecular structure. The Boc group increases the molecular weight and volume, which can affect solubility and boiling points. The presence of additional substituents on the phenyl ring, such as methyl groups, can also influence the compound's hydrophobicity and electronic properties. These properties are crucial when considering the compound's behavior in various solvents, its stability under different conditions, and its suitability for use in chemical reactions.
科学的研究の応用
Sorption Studies
Research on phenoxy herbicides, including compounds with similar structures to the query, shows how these chemicals interact with soil and other environmental components. Werner, Garratt, and Pigott (2012) compiled a database to review sorption experiments related to phenoxy herbicides, including compounds like 2,4-D and its analogs, providing insights into the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).
Antituberculosis Activity
A review by Iqbal, Ali, and Shahzadi (2015) emphasized the antituberculosis activity of organotin complexes, including those with carboxylic acids similar to the compound . This study scrutinizes the structural diversity and biological activity of these complexes, suggesting potential applications in developing antituberculosis agents (Iqbal, Ali, & Shahzadi, 2015).
Biodegradation and Environmental Fate
Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting microorganisms' roles in degrading such compounds. This review could provide a framework for understanding the environmental degradation pathways of similar complex organic compounds (Thornton et al., 2020).
Synthetic Antioxidants and Environmental Impact
A study by Liu and Mabury (2020) on synthetic phenolic antioxidants, including compounds with tert-butyl groups similar to the queried compound, discusses these compounds' environmental occurrence, human exposure, and toxicity. This research could offer insights into the potential environmental and health implications of widespread use of such chemicals (Liu & Mabury, 2020).
特性
IUPAC Name |
(2S)-3-(4-carbamoyl-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-9-6-11(14(18)20)7-10(2)12(9)8-13(15(21)22)19-16(23)24-17(3,4)5/h6-7,13H,8H2,1-5H3,(H2,18,20)(H,19,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHLTMMROGKKD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474381 | |
| Record name | N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | |
CAS RN |
623950-02-7 | |
| Record name | N-(tert-Butoxycarbonyl)-4-carbamoyl-2,6-dimethyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

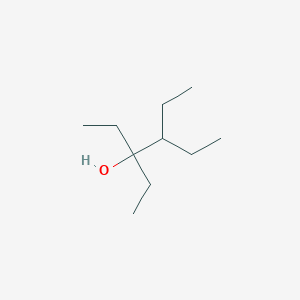
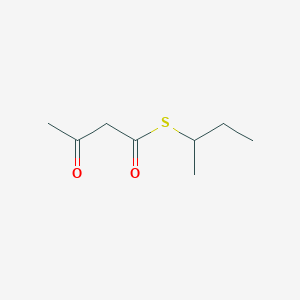
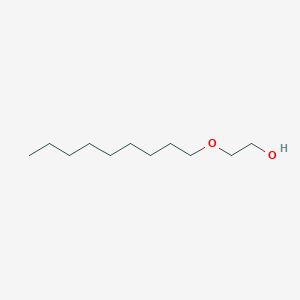
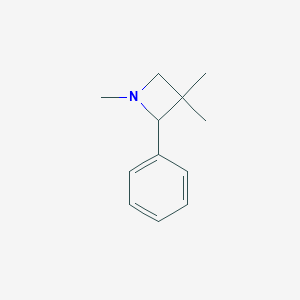
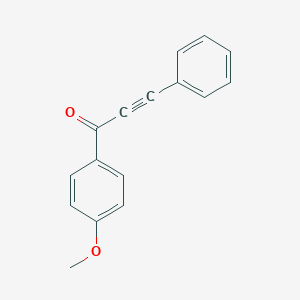
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-2-[2-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2-phosphonooxyethyl]-4-hydroxyoxolan-3-yl] dihydrogen phosphate](/img/structure/B103758.png)
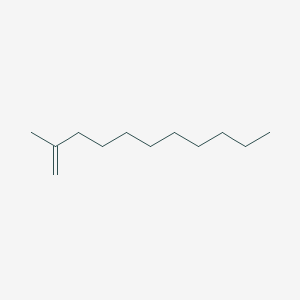
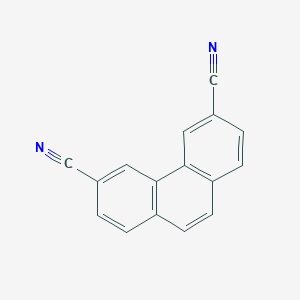
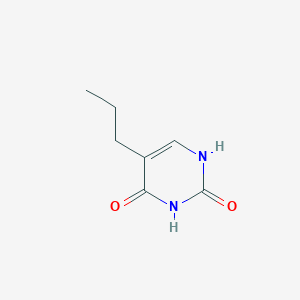
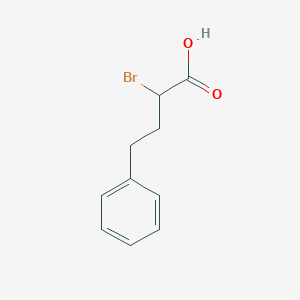
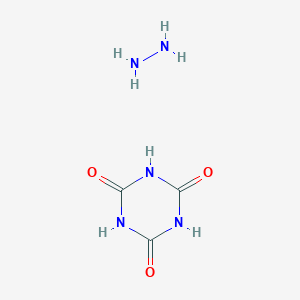
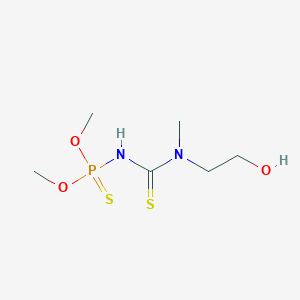
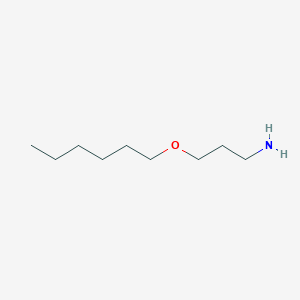
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)